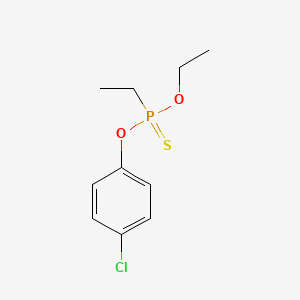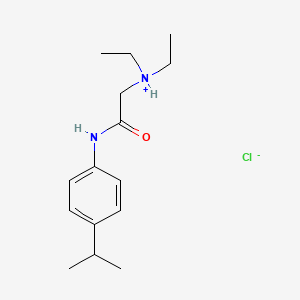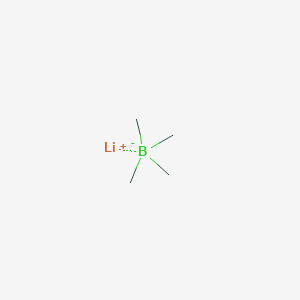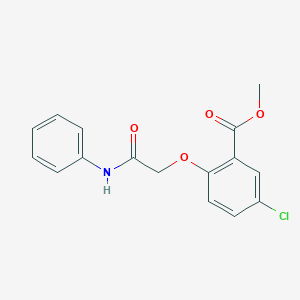
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and an azido group, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the azido group. The acetylation of hydroxyl groups is usually carried out using acetic anhydride in the presence of a base such as pyridine. The azido group can be introduced using sodium azide in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Hydrolysis: The acetoxy groups can be hydrolyzed to hydroxyl groups under acidic or basic conditions.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation of hydroxyl groups.
Sodium Azide: Used for introducing the azido group.
Palladium Catalyst: Used in reduction reactions.
Acids/Bases: Used in hydrolysis reactions.
Major Products Formed
Amides: Formed from substitution reactions.
Amines: Formed from reduction reactions.
Alcohols: Formed from hydrolysis reactions.
科学研究应用
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Utilized in the study of biochemical pathways involving azido and acetoxy groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. The acetoxy groups can be hydrolyzed to reveal hydroxyl groups, which can further participate in hydrogen bonding and other interactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical biology.
相似化合物的比较
Similar Compounds
Methyl α-D-glucopyranoside: Similar in structure but lacks the azido group.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Contains a phenylthio group instead of an azido group.
(2R,3S,4S,5S,6R)-2-((tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Contains a tert-butyldimethylsilyl group.
Uniqueness
Methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate is unique due to the presence of both azido and multiple acetoxy groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C13H17N3O9 |
|---|---|
分子量 |
359.29 g/mol |
IUPAC 名称 |
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate |
InChI |
InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3/t8-,9+,10+,11-,12+/m0/s1 |
InChI 键 |
PMUZMIKGOMUGFG-MTVMDMGHSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)




![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)





